REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3](O)[CH2:4][CH2:5][CH2:6][CH3:7].[NH3:9]>>[CH3:1][CH2:2][CH:3]([NH:9][CH:3]([CH2:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:1])[CH2:4][CH2:5][CH2:6][CH3:7].[CH3:1][CH2:2][CH:3]([NH2:9])[CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCC)NC(CC)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCC)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |